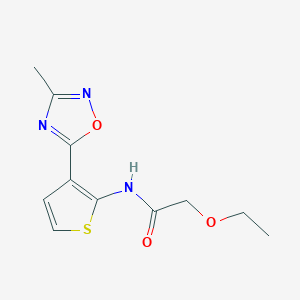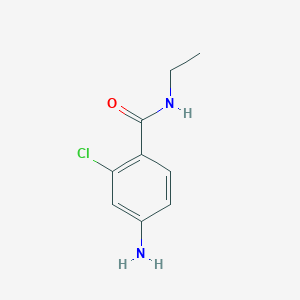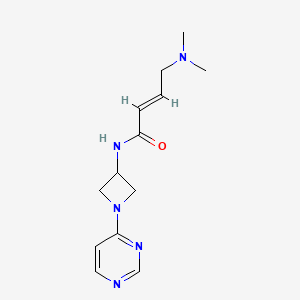
N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DFI-1, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Catalysis and Organic Synthesis
N,N'-Bisoxalamides, including structures related to N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions. Specifically, these compounds serve as effective ligands for promoting the N-arylation of anilines and cyclic secondary amines. This application highlights their importance in the synthesis of a broad range of (hetero)aryl bromides with various amines, facilitating the production of pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).
Photocatalysis and Dearomative Reactions
Research involving visible-light-induced aerobic dearomative reactions of indoles has provided access to heterocycle fused or spirocyclo indolones. These reactions utilize indole derivatives, including those tethered with furan, to facilitate the synthesis of diverse indolone scaffolds. Such processes underscore the potential of this compound in photocatalysis and the construction of complex molecular architectures (Zhang, Duan, Li, Cheng, & Zhu, 2016).
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry, N,N'-diaryloxalamides, related to the compound , have been studied for their ability to form molecular complexes with pentafluorophenol. These complexes assemble into polymeric tapes or flat trimers through hydrogen bonding and phenyl–perfluorophenyl interactions. Such findings indicate potential applications in material science, particularly in the design of supramolecular assemblies with specific structural and functional properties (Piotrkowska, Gdaniec, Milewska, & Połoński, 2007).
Anticancer Research
Derivatives of this compound have been explored for their potential as anticancer agents. Specifically, compounds featuring the furan-2-ylmethyl and indole-3-carboxamide moieties have been evaluated for their ability to inhibit the epidemal growth factor receptor (EGFR), demonstrating significant cytotoxic activities against cancer cell lines with high EGFR expression. Such studies suggest the compound's derivatives may hold promise in the development of novel anticancer therapies (Lan, Deng, Wu, Meng, Liu, Chen, Zhao, & Chun, 2017).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O3/c23-15-7-8-17(16(24)12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXCMGVIAJDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)
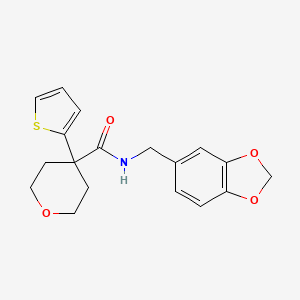
![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)
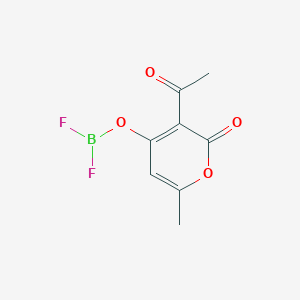
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2765645.png)
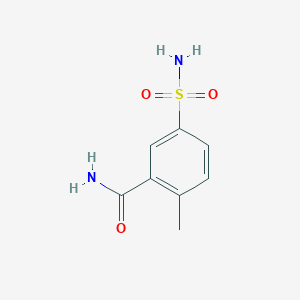
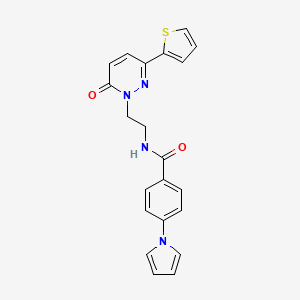
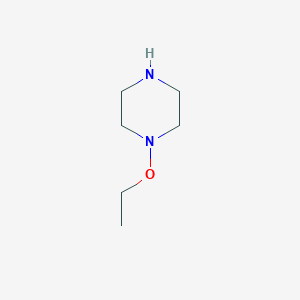
![Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2765654.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765655.png)
